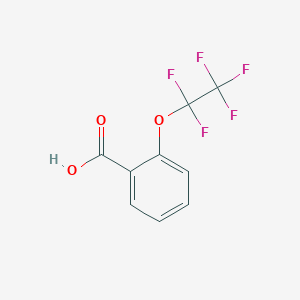

2-(Perfluoroethoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O3/c10-8(11,12)9(13,14)17-6-4-2-1-3-5(6)7(15)16/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGWFBMTAGNAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Perfluoroethoxy Benzoic Acid and Analogues

Direct Synthetic Routes to Halogenated Alkoxybenzoic Acids

Direct synthetic methods focus on the formation of the ether linkage by reacting a substituted halobenzoic acid with a fluoroalcohol. These methods are often variants of the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.

Reaction of Halobenzoic Acids with Fluoroalcohols (e.g., 2,2,2-Trifluoroethanol)

A primary route for the synthesis of (2,2,2-trifluoroethoxy)benzoic acids involves the direct reaction of a halobenzoic acid with 2,2,2-trifluoroethanol (B45653). google.com This process, a type of Ullmann ether synthesis, typically requires the presence of a strong base to form the corresponding fluoroalkoxide, which then displaces the halogen on the aromatic ring. google.comwikipedia.org Both chloro- and bromobenzoic acids can serve as substrates for this reaction. google.comwikipedia.org The reactivity of the aryl halide often follows the trend of I > Br > Cl, with aryl iodides generally being more reactive. wikipedia.org

A general representation of this reaction is the coupling of a halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a base and a copper catalyst to yield the desired (2,2,2-trifluoroethoxy)benzoic acid. google.com

Role of Strong Bases and Copper-Containing Catalysts in Etherification

The success of the direct etherification route is highly dependent on the choice of base and catalyst. Strong bases are necessary to generate the 2,2,2-trifluoroethoxide from the corresponding alcohol. google.com Sodium hydride is a commonly used strong base for this purpose, which reacts with 2,2,2-trifluoroethanol to form sodium 2,2,2-trifluoroethoxide in situ. google.com Other bases such as potassium carbonate have also been employed in similar Ullmann-type reactions. wikipedia.orgarkat-usa.org

Copper-containing catalysts are crucial for facilitating the carbon-oxygen bond formation in these Ullmann-type reactions. wikipedia.orgnih.gov Historically, stoichiometric amounts of copper powder were used, often under harsh reaction conditions with high temperatures (frequently above 210°C) and high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide. wikipedia.org Modern advancements have led to the use of catalytic amounts of various copper salts, such as copper(I) iodide and copper(I) bromide, which have proven effective. google.comresearchgate.net The development of soluble copper catalysts supported by ligands like diamines and acetylacetonate (B107027) has improved the methodology, sometimes allowing for milder reaction conditions. wikipedia.org The choice of solvent is also critical, with aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide, and N-methylpyrrolidone being commonly used. google.com

| Catalyst System | Base | Solvent | Temperature | Outcome |

| Copper Iodide/Bromide | Sodium Hydride | N,N-dimethylformamide | Not specified | Synthesis of (2,2,2-trifluoroethoxy)benzoic acids |

| Copper(0)/Copper(I) Iodide | DBU | DMF | Reflux | Synthesis of 2-phenoxybenzoic acid |

| CuIPPh3 | Potassium Carbonate | Toluene (B28343) or Xylene | 100 °C | Moderate to good yields for diaryl ethers |

Indirect Synthesis Approaches via Precursor Modification

Indirect methods involve the synthesis of a precursor molecule containing the perfluoroalkoxy group, which is then converted to the final benzoic acid product through subsequent chemical transformations.

Oxidation of Fluorinated Alkyl-Substituted Toluene Intermediates to Carboxylic Acids

An alternative strategy for preparing compounds like 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid involves the oxidation of a corresponding toluene derivative. wikipedia.org In this approach, a substituted toluene, such as 2,5-bis(2,2,2-trifluoroethoxy)toluene, is synthesized first. This intermediate is then subjected to vigorous oxidation to convert the methyl group into a carboxylic acid moiety. wikipedia.orgnih.gov Strong oxidizing agents like potassium permanganate (B83412) or sodium permanganate are typically used for this transformation. wikipedia.orgnih.gov This method effectively separates the formation of the ether linkages from the introduction of the carboxylic acid group. A key advantage is that the entire alkyl side chain is oxidized to the –COOH group, regardless of its length. nih.gov

Functional Group Transformations for Introducing the Carboxylic Acid Moiety

The carboxylic acid group can also be introduced through various functional group transformations on a pre-existing aromatic ring that already bears the perfluoroalkoxy substituent. For instance, a common precursor to benzoic acids is the corresponding benzonitrile. The hydrolysis of an ortho-substituted benzonitrile, such as ortho-chloro benzonitrile, can yield the corresponding benzoic acid. chemicalbook.com Another established method is the Sandmeyer reaction, where an amino group on an aniline (B41778) derivative is converted to a nitrile, which can then be hydrolyzed to a carboxylic acid. Alternatively, the amino group in anthranilic acid can be replaced by other functional groups that can then be converted to a carboxylic acid. orgsyn.org While not a direct synthesis of 2-(perfluoroethoxy)benzoic acid, the synthesis of 2-fluorobenzoic acid from anthranilic acid illustrates the principle of introducing the carboxyl group's functionality at a different stage of the synthesis. chemicalbook.com

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. In the context of synthesizing this compound and its analogs, advancements often focus on the catalyst system and reaction conditions. The use of ligands to stabilize and activate the copper catalyst in Ullmann-type reactions has been a significant area of research. wikipedia.org These ligands can increase the catalyst's solubility and turnover number, leading to higher yields and allowing for lower catalyst loading and milder reaction temperatures. wikipedia.orgarkat-usa.org

Furthermore, one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, represent an advanced strategy. For example, a process where the in-situ formation of the sodium 2,2,2-trifluoroethoxide is immediately followed by the copper-catalyzed coupling with the halobenzoic acid streamlines the synthesis of (2,2,2-trifluoroethoxy)benzoic acids. google.com The development of chemo- and regioselective catalytic systems is another area of advancement, ensuring that the desired isomer is formed with high selectivity, which is particularly important when multiple reactive sites are present on the benzoic acid precursor.

Optimization of Reaction Conditions and Solvent Selection

The successful synthesis of (perfluoroalkoxy)benzoic acids heavily relies on the careful selection of solvents and optimization of reaction conditions. The Ullmann condensation, a common method for this class of compounds, involves the reaction of a halobenzoic acid with a fluoroalkoxide. The choice of solvent is critical in this process. High-boiling polar aprotic solvents are frequently employed to facilitate the reaction, which often requires elevated temperatures.

For the synthesis of analogous (2,2,2-trifluoroethoxy)benzoic acids, solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methylpyrrolidone (NMP) have been successfully used. google.com These solvents are effective at dissolving the reacting salts and facilitating the copper-catalyzed nucleophilic substitution.

However, the stability of the final perfluoroalkoxy benzoic acid product in certain solvents must be considered. Studies on various per- and polyfluoroalkyl ether acids (PFEAs) have shown that compounds with a carboxylic acid group adjacent to a tertiary-ether-linked carbon can be susceptible to degradation in polar aprotic solvents like acetonitrile, acetone, and dimethyl sulfoxide (B87167) (DMSO). nih.gov This degradation often occurs via decarboxylation. The stability of these acids is significantly enhanced in the presence of protic solvents like water, which can stabilize the carboxylic acid moiety through hydrogen bonding. nih.gov Therefore, solvent selection for the reaction must be balanced with the stability of the product during workup and purification. Adding water to the organic solvent mixture can often mitigate degradation. nih.gov

Table 1: Solvent Selection in the Synthesis of (Perfluoroalkoxy)benzoic Acids

| Solvent | Type | Typical Use | Considerations |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Ullmann condensation for analogues google.com | High boiling point, good solubility for reagents. |

| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | Ullmann condensation for analogues google.com | Similar properties to DMF. |

| N-Methylpyrrolidone (NMP) | Polar Aprotic | Ullmann condensation for analogues google.com | High boiling point, often used for challenging reactions. |

| Acetonitrile | Polar Aprotic | General synthesis | Potential for product degradation (decarboxylation) for some PFEAs. nih.gov |

| Acetone | Polar Aprotic | General synthesis | Potential for rapid product degradation for some PFEAs. nih.gov |

Evaluation of Catalytic Systems in C-O Bond Formation

The crucial step in forming the this compound structure is the creation of the aryl ether (C-O) bond. This is typically achieved through a nucleophilic aromatic substitution reaction, which is often facilitated by a catalyst. The Ullmann condensation is a classic and effective method for this purpose, utilizing a copper catalyst to couple an aryl halide with an alcohol or alkoxide.

In the synthesis of structurally related (2,2,2-trifluoroethoxy)benzoic acids, copper-containing materials are essential. google.com The catalytic system involves the use of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). google.com The reaction proceeds by reacting a halobenzoic acid (or its salt) with a perfluoroalkoxide in the presence of the copper catalyst. The perfluoroalkoxide can be prepared in situ by treating the corresponding perfluoroalcohol with a strong base, such as sodium hydride. google.com The choice of the halogen on the benzoic acid (chloro, bromo, or iodo) can influence reactivity, with iodide generally being the most reactive leaving group.

Table 2: Catalytic System for Ullmann Condensation of Halobenzoic Acids

| Component | Function | Examples | Reference |

|---|---|---|---|

| Substrate | Aromatic core | 2-Halobenzoic acid (Cl, Br, I) | google.com |

| Nucleophile | Perfluoroalkoxy source | Perfluoroethoxide (from Perfluoroethanol + Base) | google.com |

| Catalyst | Facilitates C-O bond formation | Copper(I) Iodide (CuI), Copper(I) Bromide (CuBr) | google.com |

| Base | Deprotonates alcohol | Sodium Hydride (NaH) | google.com |

Synthesis of this compound Derivatives

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of a wide range of derivatives. Standard organic transformations can be applied to prepare esters, amides, and other important chemical intermediates.

Preparation of Esters and Other Carboxylic Acid Derivatives

Esters of this compound can be prepared through standard esterification methods. This typically involves reacting the carboxylic acid with an alcohol under acidic conditions or converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an alcohol. For instance, the formation of 2,2,2-trifluoroethyl esters has been used as a method for the characterization of the corresponding benzoic acid products. google.com

Amide derivatives are also readily accessible. General methods for amide synthesis, such as the coupling of a carboxylic acid with an amine using activating agents, can be employed. One such method involves the in situ generation of a phosphonium (B103445) salt from triphenylphosphine (B44618) (PPh₃) and an N-chloroimide (e.g., N-chlorophthalimide) to activate the carboxylic acid for reaction with a primary or secondary amine. nih.gov This approach is effective for a wide range of benzoic acids and amines.

Table 3: Synthetic Routes to Derivatives of this compound

| Derivative Type | General Method | Reagents | Notes |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction. |

| Ester | Acyl Chloride Route | 1. SOCl₂ or (COCl)₂2. Alcohol, Base | High-yielding, non-reversible. |

| Amide | Amide Coupling | Amine, Coupling Agents (e.g., PPh₃/N-chloroimide) | Mild conditions, broad substrate scope. nih.gov |

Formation of Acyl Azides from the Benzoic Acid Scaffold

Acyl azides are valuable synthetic intermediates, most notably as precursors for the Curtius rearrangement to form isocyanates and subsequent amine or urethane (B1682113) derivatives. The synthesis of an acyl azide (B81097) from a benzoic acid scaffold typically proceeds via a two-step sequence.

First, the carboxylic acid is activated. This is commonly achieved by converting it to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), to form the acyl azide. rsc.org

The reaction with sodium azide is often carried out in a biphasic solvent system (e.g., CH₂Cl₂/water) at low temperatures (0–5 °C) to ensure the stability of the thermally sensitive acyl azide. rsc.org After the addition of the sodium azide solution, the reaction is typically stirred for several hours, allowing for complete conversion.

Caution : Sodium azide and organic azides are potentially explosive and must be handled with extreme care using appropriate safety precautions, such as working in a fume hood and avoiding contact with heavy metals or strong acids. rsc.orgyoutube.com

Table 4: General Procedure for Acyl Azide Formation

| Step | Action | Reagents | Conditions | Reference |

|---|---|---|---|---|

| 1 | Carboxylic Acid Activation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Anhydrous solvent (e.g., CH₂Cl₂) | General Method |

Reaction Pathways and Mechanistic Investigations of 2 Perfluoroethoxy Benzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site of reactivity, participating in a range of characteristic transformations.

2-(Perfluoroethoxy)benzoic acid can undergo esterification with various alcohols and amidation with amines, typically requiring activation or specific reaction conditions due to the electronic effects of the perfluoroethoxy substituent. The strong electron-withdrawing nature of the perfluoroethoxy group increases the acidity of the carboxylic acid proton, but can also influence the reactivity of the carbonyl carbon.

Commonly, these transformations proceed via the formation of a more reactive intermediate, such as an acid chloride or an activated ester, to facilitate nucleophilic attack by the alcohol or amine. Direct esterification, known as Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a possible route, though yields may vary depending on the steric hindrance of the alcohol and the specific reaction conditions employed.

Similarly, the formation of amides from this compound and an amine generally requires coupling agents to form an activated intermediate and facilitate the reaction.

| Reactant | Reagent | Product Type |

| Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amine | Coupling Agent (e.g., DCC, EDC) | Amide |

Table 1: General Esterification and Amidation Reactions

To enhance the reactivity of the carboxylic acid for subsequent nucleophilic substitution, this compound can be converted into more reactive derivatives, such as acid halides. The most common conversion is to the acid chloride, which is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, creating a highly electrophilic carbonyl carbon that is susceptible to attack by a wide range of nucleophiles.

The resulting 2-(perfluoroethoxy)benzoyl chloride is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives under milder conditions than those required for the direct reaction with the carboxylic acid.

| Reagent | Product |

| Thionyl chloride (SOCl₂) | 2-(Perfluoroethoxy)benzoyl chloride |

| Oxalyl chloride ((COCl)₂) | 2-(Perfluoroethoxy)benzoyl chloride |

Table 2: Conversion to Acid Chlorides

Reactivity of the Aromatic Ring System

The perfluoroethoxy group exerts a profound influence on the reactivity of the benzene (B151609) ring towards both electrophilic and nucleophilic substitution.

The perfluoroethoxy group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution. This is due to the powerful electron-withdrawing inductive effect (-I effect) of the highly electronegative fluorine atoms, which significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

While the oxygen atom of the perfluoroethoxy group possesses lone pairs that could potentially participate in resonance donation (+R effect), this effect is greatly diminished by the strong inductive pull of the perfluoroalkyl chain. Therefore, the inductive effect dominates, deactivating the ring.

When electrophilic substitution does occur, the incoming electrophile is directed to the meta position (C5) relative to the perfluoroethoxy group. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta positions the least deactivated and therefore the most favorable sites for electrophilic attack. The carboxylic acid group is also a deactivating, meta-directing group. The combined influence of these two groups will strongly deactivate the ring towards electrophilic substitution and direct incoming electrophiles to the position meta to both groups (C4).

The strong electron-withdrawing nature of the perfluoroethoxy group, in conjunction with the carboxylic acid group, can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAAr), particularly at positions ortho and para to the perfluoroethoxy group. This type of reaction requires a good leaving group on the ring, which is not present in the parent this compound. However, if a suitable leaving group (e.g., a halide) were present at the C4 or C6 positions, the molecule would be activated towards displacement by strong nucleophiles.

The perfluoroethoxy group would stabilize the negatively charged intermediate (Meisenheimer complex) formed during the course of the reaction, thereby facilitating the substitution.

Impact of the Perfluoroethoxy Group on Reactivity Profiles

The perfluoroethoxy group is a key determinant of the chemical reactivity of this compound. Its primary influence stems from its potent electron-withdrawing inductive effect.

Impact on the Carboxylic Acid Group:

Increased Acidity: The -I effect of the C₂F₅O- group withdraws electron density from the carboxylic acid, stabilizing the carboxylate anion and making the parent acid more acidic than benzoic acid itself.

Modified Reactivity of the Carbonyl Group: While the increased electrophilicity of the carbonyl carbon might be expected to enhance reactivity towards nucleophiles, this can be counteracted by the steric bulk of the perfluoroethoxy group at the ortho position.

Impact on the Aromatic Ring:

Deactivation towards Electrophiles: The aromatic ring is significantly deactivated towards electrophilic attack due to the reduction in electron density.

Meta-Directing Influence: Electrophiles are directed to the positions meta to the perfluoroethoxy group.

Activation towards Nucleophiles (with a suitable leaving group): The ring is activated for nucleophilic aromatic substitution, with the perfluoroethoxy group stabilizing the intermediate anionic species.

Electronic Effects and Inductive Properties of the Fluoroalkoxy Substituent

The 2-(perfluoroethoxy) substituent exerts a significant influence on the electronic environment of the benzoic acid ring and the carboxyl functional group. This influence is primarily attributable to the strong inductive effect of the perfluoroalkoxy group. The high electronegativity of the fluorine atoms results in a powerful electron-withdrawing effect that is transmitted through the sigma bonds of the ethoxy chain to the aromatic ring.

This strong inductive (-I) effect depletes electron density from the benzene ring, thereby increasing the acidity of the carboxylic acid. Electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation, leading to a lower pKa value compared to unsubstituted benzoic acid. The stabilization arises from the delocalization of the negative charge of the carboxylate anion, which is enhanced by the electron-withdrawing nature of the substituent.

The perfluoroethoxy group's impact can be quantitatively assessed through Hammett constants, which provide a measure of the electronic influence of substituents on the reactivity of aromatic compounds. While specific Hammett constants for the ortho-perfluoroethoxy group may not be widely documented, it is expected to have a large positive sigma (σ) value, indicative of a strong electron-withdrawing character.

The electronic properties of substituted benzoic acids are a subject of extensive study, with various quantum chemical parameters being examined to understand the variations in experimental pKa values. These studies often involve calculations of charge distribution and the energy difference between the carboxylic acid and its conjugate base. For a substituent like perfluoroethoxy, such calculations would be expected to show a significant positive charge on the atoms of the carboxylic acid group, consistent with its electron-withdrawing nature.

| Property | Influence of 2-(Perfluoroethoxy) Group | Comparative Effect |

| Inductive Effect | Strongly electron-withdrawing (-I) | More pronounced than a non-fluorinated ethoxy group |

| Acidity (pKa) | Expected to be significantly lower than benzoic acid | Similar to or stronger than other ortho-halogenated benzoic acids |

| Electron Density on Ring | Decreased | Less electron-rich than unsubstituted benzoic acid |

Stereochemical Considerations in Reactions Involving the 2-Position

The presence of the bulky perfluoroethoxy group at the ortho position introduces significant stereochemical constraints that can dictate the course of reactions involving the carboxylic acid or the aromatic ring. This steric hindrance can influence the conformation of the molecule and the accessibility of reacting centers.

One of the most notable stereochemical phenomena in ortho-substituted benzoic acids is the "ortho-effect". This effect, which is a combination of steric and electronic factors, almost invariably leads to an increase in the acid strength of the benzoic acid, regardless of whether the ortho-substituent is electron-donating or electron-withdrawing. In the case of the this compound, the bulky substituent can force the carboxylic acid group out of the plane of the benzene ring. This "steric inhibition of resonance" disrupts the conjugation between the carboxyl group and the aromatic ring. As a result, the resonance stabilization of the neutral carboxylic acid is diminished, leading to a relative increase in its acidity.

In reactions involving nucleophilic attack at the carbonyl carbon of the carboxylic acid, the ortho-perfluoroethoxy group can sterically hinder the approach of the nucleophile. This can lead to slower reaction rates compared to the meta- or para-substituted analogues. The stereospecificity of reactions, such as SN2 substitutions, is a critical consideration in organic synthesis. While direct SN2 reactions at the aromatic ring are not typical, reactions at the carboxylic acid group that proceed through tetrahedral intermediates will be influenced by the steric bulk of the ortho substituent, potentially leading to diastereoselective outcomes if other stereocenters are present.

| Factor | Description | Consequence for this compound |

| Ortho-Effect | A combination of steric and electronic effects of an ortho-substituent that increases the acidity of benzoic acid. | The bulky perfluoroethoxy group contributes to a significant ortho-effect, enhancing the acidity of the carboxylic acid. |

| Steric Hindrance | The spatial bulk of the perfluoroethoxy group impedes the approach of reactants to adjacent functional groups. | Can slow down reactions at the carboxylic acid group and influence the regioselectivity of reactions on the aromatic ring. |

| Conformational Effects | The ortho-substituent can restrict the rotation around the C-C bond connecting the carboxylic acid to the ring, leading to a non-planar arrangement. | Leads to steric inhibition of resonance, which further increases the acidity of the compound. |

Mechanistic Studies of Specific Transformations

Detailed mechanistic studies on specific transformations of this compound are not extensively reported in the general literature. However, based on the known reactivity of perfluoroalkyl and polyfluoroalkyl substances (PFAS) and substituted benzoic acids, plausible reaction pathways can be inferred.

For instance, decarboxylation of perfluorocarboxylic acids (PFCAs) is a known transformation that can occur under certain conditions, such as hydrothermal treatment. The mechanism of such a reaction for this compound would likely involve the initial formation of a carbanion upon loss of carbon dioxide, with the stability of this intermediate being influenced by the electronic effects of the perfluoroethoxy group.

Reactions involving the carboxylic acid moiety, such as esterification or amide formation, would proceed through standard nucleophilic acyl substitution mechanisms. However, the rates and equilibrium positions of these reactions would be modulated by the electronic and steric effects of the ortho-perfluoroethoxy group as discussed previously. The strong inductive effect would render the carbonyl carbon more electrophilic, but this is counteracted by the steric hindrance.

Transformations on the aromatic ring, such as electrophilic aromatic substitution, would be significantly disfavored due to the strong deactivating nature of both the carboxylic acid and the perfluoroethoxy substituents. If such a reaction were to occur, the directing effects of the existing substituents would need to be considered.

Further research, potentially employing computational methods such as Density Functional Theory (DFT), could provide deeper insights into the potential energy surfaces and transition states of reactions involving this compound, similar to how such methods have been used to study other substituted benzoic acids.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 2-(Perfluoroethoxy)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed to probe the different nuclei within the molecule.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of this compound is expected to primarily show signals corresponding to the protons on the benzene (B151609) ring. The carboxylic acid proton often appears as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to hydrogen bonding and its acidic nature. docbrown.info The aromatic protons would exhibit a complex splitting pattern in the range of approximately 7.0-8.2 ppm. docbrown.info The exact chemical shifts and coupling patterns are influenced by the electronic effects of the electron-withdrawing carboxylic acid group and the perfluoroethoxy substituent. msu.edu

For a closely related compound, 3-methoxybenzoic acid, the aromatic protons appear as multiplets between 7.16 and 7.73 ppm. rsc.org Given the ortho substitution pattern of this compound, the aromatic signals would likely be more complex due to the distinct chemical environments of the four adjacent protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |

| Aromatic Protons (Ar-H) | 7.0 - 8.2 | Multiplet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the aromatic carbons, and the carbons of the perfluoroethoxy group. The carbonyl carbon of the carboxylic acid is typically observed in the downfield region of the spectrum, around 165-175 ppm. orgsyn.orgchemicalbook.com The aromatic carbons would appear in the range of approximately 110-140 ppm. orgsyn.orghmdb.ca The carbon atoms in the perfluoroethoxy group will be significantly affected by the attached fluorine atoms, leading to characteristic chemical shifts and C-F coupling. The CF₂ and CF₃ carbons will show large one-bond and smaller two-bond couplings to fluorine. For instance, in 2-(Trifluoromethyl)benzoic acid, the trifluoromethyl carbon signal is split into a quartet by the three fluorine atoms. chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (ppm) | Key Feature |

| Carboxylic Acid (-C OOH) | 165 - 175 | Singlet |

| Aromatic Carbons (Ar-C) | 110 - 140 | Multiple signals |

| Perfluoroethoxy (-O-C F₂-C F₃) | 115 - 125 (quartet for CF₃), 110-120 (triplet for CF₂) | C-F coupling |

Fluorine-19 (¹⁹F) NMR for Direct Characterization of Fluorinated Moieties

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. scholaris.ca The spectrum of this compound is expected to show two main signals corresponding to the -CF₂- and -CF₃ groups of the perfluoroethoxy substituent. These signals will exhibit characteristic chemical shifts and coupling patterns. Typically, CF₃ groups appear at a different chemical shift from CF₂ groups. dtic.mil The signals will be split into a triplet for the CF₃ group (due to coupling with the adjacent CF₂ group) and a quartet for the CF₂ group (due to coupling with the adjacent CF₃ group). The wide chemical shift range of ¹⁹F NMR helps in avoiding signal overlap. nih.govnih.gov

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine Environment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| -CF₂- | To be determined | Quartet | ³J(F-F) |

| -CF₃ | To be determined | Triplet | ³J(F-F) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. nih.govnih.gov For this compound (C₉H₅F₅O₃), the calculated exact mass can be compared with the experimentally determined mass to confirm its elemental composition. This technique is instrumental in distinguishing between compounds with the same nominal mass but different molecular formulas.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. nih.gov This fragmentation pattern provides valuable structural information. For per- and polyfluoroalkyl substances, common fragmentation pathways include the loss of the carboxylic acid group (-COOH) as CO₂ and H₂O, and cleavage of the ether bond. nih.gov In the case of this compound, characteristic fragments would be expected from the loss of the carboxyl group and the cleavage of the C-O bond connecting the perfluoroethoxy group to the aromatic ring. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Interactive Data Table: Predicted Key Mass Fragments

| m/z of Fragment | Proposed Fragment Structure | Fragmentation Pathway |

| [M - H]⁻ | C₉H₄F₅O₃⁻ | Deprotonation |

| [M - COOH]⁻ | C₈H₄F₅O⁻ | Loss of carboxyl group |

| [M - C₂F₅O]⁻ | C₇H₄O₂⁻ | Cleavage of the ether bond |

| C₂F₅O⁻ | Perfluoroethoxy anion | Cleavage of the ether bond |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic analysis is fundamental in confirming the molecular structure of this compound by identifying its key chemical features.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, the IR spectrum is expected to show a series of characteristic absorption bands corresponding to the carboxylic acid, the perfluoroethoxy group, and the substituted benzene ring.

The carboxylic acid moiety gives rise to several distinct and readily identifiable peaks. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration, with the breadth resulting from strong intermolecular hydrogen bonding that typically forms dimeric structures in the solid state and in concentrated solutions. docbrown.infonih.gov The carbonyl (C=O) stretching vibration of an aryl carboxylic acid is expected to produce a strong, sharp peak between 1710 and 1680 cm⁻¹. docbrown.inforesearchgate.net Additionally, C-O stretching and O-H bending vibrations associated with the carboxylic group would appear in the fingerprint region, typically around 1320-1210 cm⁻¹ and 960-900 cm⁻¹, respectively. docbrown.info

The perfluoroethoxy group (-OCF₂CF₃) introduces strong absorption bands due to C-F stretching vibrations, which are typically found in the 1350-1000 cm⁻¹ region. These bands are often intense and can sometimes overlap with other vibrations in the fingerprint region. The C-O-C (ether) linkage will also exhibit characteristic stretching vibrations.

The benzene ring substituted at the 1 and 2 positions will show aromatic C-H stretching vibrations just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹) and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ range. docbrown.info Out-of-plane C-H bending vibrations for ortho-disubstitution typically appear in the 770-735 cm⁻¹ range.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Perfluoroethoxy Group | C-F Stretch | 1350 - 1000 | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Aromatic Ring | C-H Bend (out-of-plane) | 770 - 735 | Strong |

This table is generated based on typical values for the specified functional groups and may not represent exact experimental values.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands due to π → π* transitions in the benzene ring. Benzoic acid itself typically displays two main absorption bands: a strong B-band (benzenoid) around 230 nm and a weaker, lower-energy C-band (benzenoid) around 270-280 nm. researchgate.net

The presence of substituents on the benzene ring can cause shifts in the position (λ_max) and intensity of these absorption bands. Both the carboxylic acid (-COOH) and the perfluoroethoxy (-OCF₂CF₃) groups are electron-withdrawing. The carboxylic acid group, being directly conjugated with the ring, significantly influences the electronic structure. The perfluoroethoxy group, while separated from the ring by an oxygen atom, exerts a strong inductive electron-withdrawing effect (-I effect) due to the high electronegativity of the fluorine atoms.

This combined electron-withdrawing nature is expected to affect the energy of the π → π* transitions. Typically, such substitution can lead to a shift in the absorption maxima. The interplay between the inductive effects of the perfluoroethoxy group and the resonance and inductive effects of the carboxylic acid group at the ortho position will determine the final spectral appearance. The steric interaction between the bulky perfluoroethoxy group and the adjacent carboxylic acid group may also force the carboxyl group out of the plane of the benzene ring, which would decrease conjugation and potentially lead to a hypsochromic (blue) shift and a decrease in molar absorptivity compared to a more planar analogue.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted with high confidence based on the vast body of crystallographic data for other benzoic acid derivatives. rsc.orgresearchgate.net

The most prominent and structurally defining feature of crystalline carboxylic acids is the formation of centrosymmetric dimers. rsc.org It is highly probable that two molecules of this compound would pair up, linked by strong hydrogen bonds between their carboxylic acid groups (O-H···O). This interaction is a robust supramolecular synthon that dictates the primary packing arrangement.

The crystal packing would then be governed by weaker intermolecular forces, such as C-H···O, C-H···F, and potentially halogen-halogen (F···F) or F···π interactions, which would link the primary hydrogen-bonded dimers into a three-dimensional lattice.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related fluorinated benzoic acid are presented below.

Table 2: Illustrative Crystallographic Data for an Analogous Compound (2-Fluorobenzoic Acid)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.784 |

| b (Å) | 3.963 |

| c (Å) | 12.000 |

| β (°) | 108.79 |

| Volume (ų) | 576.2 |

| Z | 4 |

| Hydrogen Bonding | O-H···O (forms centrosymmetric dimers) |

Data sourced from studies on 2-fluorobenzoic acid and is for illustrative purposes only. researchgate.net

Role As a Synthetic Intermediate and Building Block in Materials Science and Organic Synthesis

Precursor for Advanced Fluorinated Compounds

The presence of the perfluoroethoxy group makes 2-(Perfluoroethoxy)benzoic acid an attractive starting material for the synthesis of advanced fluorine-containing molecules. These compounds are of significant interest due to the unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and altered biological activity.

While direct cyclization of this compound into heterocyclic systems is not extensively documented, its structure provides a logical starting point for creating precursors for such syntheses. The carboxylic acid can be converted into other functional groups, such as ketones or amides, which can then undergo cyclization reactions to form a variety of fluorinated heterocycles. For instance, transformation into a fluorinated 1,3-diketone derivative would enable condensations with hydrazines, hydroxylamine, or urea (B33335) to produce pyrazoles, isoxazoles, and pyrimidines, respectively. researchgate.net The synthesis of fluorinated 4-pyrones, which are themselves versatile building blocks for azaheterocycles, often proceeds through the cyclization of fluorinated β-diketones. nih.gov The strategic placement of the perfluoroethoxy group on the aromatic ring offers a route to novel heterocyclic compounds where the fluorinated moiety can influence the electronic landscape and reactivity of the final molecule.

The dual functionality of this compound makes it a suitable monomer for incorporation into various polymer architectures. The carboxylic acid group can participate in polymerization reactions, such as condensation polymerization, to form polyesters or polyamides. The perfluoroethoxy side chain imparts properties characteristic of fluoropolymers, including hydrophobicity, thermal stability, and low surface energy, to the resulting macromolecule. nih.gov

Fluorinated benzoic acid derivatives are recognized as building blocks for specialized polymers. For example, similar structures like 2-fluoro-4-hydroxybenzoic acid are used in the synthesis of mesogens for liquid crystals and can be incorporated into polymers via ring-opening polymerization after appropriate functionalization. ossila.com By analogy, this compound could be employed to create side-chain fluorinated polymers, where the fluorinated group dangles from the main polymer backbone, thereby modifying the surface properties and solubility of the material.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Linkage Formed | Potential Properties |

| Polyester | Diol (e.g., Ethylene Glycol) | Ester | Increased hydrophobicity, thermal stability |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide | Chemical resistance, modified solubility |

| Poly(anhydride) | Dicarboxylic Acid (via conversion) | Anhydride | Biodegradability with fluorinated segments |

Scaffold for Design of Novel Chemical Entities

The 2-substituted benzoic acid motif is a common feature in many biologically active molecules and serves as a reliable scaffold for the design of new chemical entities. The introduction of a perfluoroethoxy group at this position offers a novel modification to explore structure-activity relationships.

The benzoic acid framework is a well-established scaffold for the development of various enzyme inhibitors. For example, derivatives of 2-(benzylsulfinyl)benzoic acid have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net Similarly, novel factor Xa inhibitors have been developed based on a benzoic acid scaffold. nih.gov In these contexts, the carboxylic acid group often forms a key interaction with the enzyme's active site.

The substitution pattern on the benzoic acid ring is critical for potency and selectivity. By replacing other substituents with a perfluoroethoxy group, researchers can systematically probe the chemical space. The steric bulk and strong electron-withdrawing nature of the perfluoroethoxy group can influence the conformation of the molecule and its binding affinity to the target enzyme, potentially leading to the discovery of more potent or selective inhibitors. Studies on other enzyme systems, like xanthine (B1682287) oxidase, also utilize substituted benzoic acids as a foundational structure for inhibitor design. nih.gov

Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antifungal and antimicrobial properties. nih.govontosight.ainih.gov The core structure is a frequent component in medicinal chemistry. The incorporation of fluorine and fluorinated alkyl groups into drug candidates is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity.

Therefore, this compound and its derivatives are logical candidates for biological screening. The combination of the recognized benzoic acid pharmacophore with the unique properties of the perfluoroethoxy group could lead to the identification of new compounds with therapeutic potential. The exploration of its biological profile could uncover activities in areas such as cancer immunotherapy or as an anti-infective agent, similar to other functionalized benzoic acids. ossila.comgoogle.com

Table 2: Research Findings on Related Benzoic Acid Scaffolds

| Scaffold/Derivative | Target/Activity | Research Finding | Citation |

| 2-(Benzylsulfinyl)benzoic acid | Human Carbonic Anhydrase (hCA) | Serves as an atypical inhibitor scaffold, leading to selective hCA IX inhibitors. | nih.govresearchgate.net |

| Substituted Benzoic Acids | Factor Xa | Act as a core structure for novel, potent, and achiral factor Xa inhibitors. | nih.gov |

| 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Xanthine Oxidase | Designed as effective inhibitors with activity in the nanomolar range. | nih.gov |

| Benzoic acid derivatives from Piper species | Antifungal | Showed fungitoxic activity against various fungal strains. | nih.govnih.gov |

Applications in Separation Science and Analytical Chemistry

In the realm of analytical and separation sciences, the distinct properties of this compound suggest potential utility. In chromatography, particularly high-performance liquid chromatography (HPLC), fluorinated compounds can serve specialized roles.

Given its acidic nature and fluorinated tail, this compound could be employed as an ion-pairing agent in reversed-phase HPLC. In this application, it would pair with basic analytes, neutralizing their charge and improving their retention and separation on nonpolar stationary phases. This technique is a form of chemically active extraction. youtube.com

Furthermore, the presence of multiple fluorine atoms provides a unique analytical handle. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of fluorinated compounds, offering a clear spectral window with high sensitivity. Therefore, this compound could be used as a derivatizing agent for molecules containing reactive functional groups (e.g., alcohols or amines). The resulting derivative can then be readily detected and quantified using 19F NMR, a technique valuable in metabolomics and drug discovery. The well-defined signals from the perfluoroethoxy group would allow for precise tracking and quantification in complex mixtures.

Potential as Ionophores in Membrane Systems (analogous to related benzoic acids)

Ionophores are chemical species that reversibly bind ions and facilitate their transport across lipid membranes. The design of synthetic ionophores for applications in chemical sensing, particularly in ion-selective electrodes (ISEs), is an active area of research. The properties of this compound suggest its potential as an effective ionophore, drawing analogies from the behavior of other fluorinated and carboxylic acid-containing molecules in membrane systems.

Fluorous media, characterized by their low polarity and polarizability, have been shown to enhance the selectivity and robustness of ISEs. nih.gov The perfluoroethoxy group in this compound would contribute to creating such a fluorous environment within a sensor membrane. The carboxylic acid group, in turn, can act as the ion-binding site. It is known that carboxylic acid functionalities present in membrane materials can bind to cations such as Na+, K+, and Ca2+. nih.gov

Development of Analytical Reagents

The development of novel analytical reagents is crucial for advancing chemical analysis, enabling more sensitive and selective detection of various analytes. Fluorinated compounds, including fluorinated benzoic acids, are often employed in the design of such reagents due to the unique properties conferred by fluorine atoms, such as influencing the electronic properties of a molecule and providing a signature for detection in techniques like nuclear magnetic resonance (NMR) spectroscopy.

While direct applications of this compound as an analytical reagent are not extensively documented, its structure suggests potential in this area. For example, related fluorinated benzoic acids have been used as building blocks for creating fluorogenic reagents. acs.org These are molecules that are initially non-fluorescent but become fluorescent upon reaction with a specific analyte. The carboxylic acid group of this compound could be chemically modified to attach it to a fluorophore scaffold. The perfluoroethoxy group, in turn, could be used to modulate the reagent's solubility and interaction with the analyte.

Furthermore, the principles of "click chemistry," a set of powerful and reliable chemical reactions, have been applied to sulfonyl fluorides derived from benzoic acid for linking molecules together. sigmaaldrich.com By analogy, this compound could potentially be converted into derivatives suitable for click chemistry, allowing for its straightforward incorporation into larger, more complex analytical probes. The presence of the perfluoroethoxy group could also be exploited for selective extraction or as a unique tag for identification in complex mixtures. The development of such reagents could lead to new methods for the detection and quantification of biologically or environmentally important molecules.

Environmental Fate and Degradation Research of Fluorinated Benzoic Acids

Persistence and Mobility in Environmental Compartments

Per- and polyfluoroalkyl substances are notoriously persistent in the environment, and 2-(Perfluoroethoxy)benzoic acid is expected to be no exception. The strength of the carbon-fluorine bond and the stability of the ether linkage contribute to its resistance to degradation.

Like other PFAAs, this compound is anticipated to be mobile in aquatic systems and soil. researchgate.net The mobility of these compounds is influenced by factors such as the organic carbon content of the soil and the pH of the surrounding water. researchgate.net Generally, PFAAs exhibit a tendency to be present in the aqueous phase, allowing for transport through surface water and groundwater. researchgate.netnih.gov Studies on various PFAS have shown that soil-water partitioning coefficients (Kd) are dependent on the length of the perfluorinated chain and the specific properties of the soil. researchgate.net For short-chain PFAS, Kd values tend to be low, indicating higher mobility. researchgate.net

Table 1: Factors Influencing the Mobility of Perfluoroalkyl Carboxylic Acids (PFCAs) in the Environment

| Factor | Influence on Mobility | Reference |

| Organic Carbon Content of Soil | Higher organic carbon content can lead to increased sorption and reduced mobility. | researchgate.net |

| pH of Water | Lower pH can increase the sorption of some PFAS, thereby decreasing mobility. | researchgate.net |

| Perfluorinated Chain Length | Shorter-chain PFCAs are generally more mobile than long-chain ones. | researchgate.net |

| Aqueous Phase Presence | High water solubility contributes to widespread distribution in aquatic environments. | researchgate.net |

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

The abiotic degradation of this compound is expected to be a slow process under typical environmental conditions. The perfluoroethoxy group is highly stable, making both photolytic and hydrolytic degradation challenging.

However, research on other PFECAs suggests that reductive degradation can occur under specific conditions. For instance, the presence of hydrated electrons, which can be generated by ultraviolet (UV) light in the presence of sulfite, has been shown to degrade PFECAs. acs.orgnih.gov This process primarily involves the cleavage of the C-O ether bond, leading to the formation of more biodegradable or smaller fluorinated compounds. acs.orgnih.govresearchgate.net Theoretical calculations support that C-O bond cleavage is a significant pathway in the reductive degradation of PFECAs by hydrated electrons. acs.org

Thermal degradation is another potential abiotic pathway. Studies on the pyrolysis of PFECAs have demonstrated that at high temperatures, the preferential cleavage of the C-O ether bond near the carboxyl group occurs. digitellinc.comnih.gov This breakdown can lead to the formation of smaller, more volatile compounds. nih.gov

Hydrolysis of the ether linkage in PFECAs is generally not considered a significant degradation pathway under normal environmental pH and temperature. However, under specific laboratory conditions, such as alkaline hydrolysis, some precursor compounds to perfluorinated acids can be transformed. researchgate.net

Biotic Degradation Mechanisms (e.g., Microbial Transformations)

The biotic degradation of highly fluorinated compounds like this compound is considered to be limited. The presence of the perfluoroethoxy group makes the molecule recalcitrant to microbial attack.

Studies on the aerobic biotransformation of a range of ether PFAS have indicated that degradation is highly dependent on the molecular structure. pfascentral.orgnih.govacs.orgdigitellinc.comacs.org Specifically, the presence of a non-fluorinated carbon atom (a -CH2- group) adjacent to the ether linkage appears to be a prerequisite for aerobic microbial degradation to proceed via oxidative or hydrolytic O-dealkylation. pfascentral.orgnih.govacs.orgdigitellinc.comacs.org Given that this compound lacks this structural feature, it is predicted to be resistant to aerobic biotransformation.

Investigation of Transformation Products

The identification of transformation products is crucial for understanding the complete environmental impact of a compound. For this compound, the expected transformation products would depend on the degradation pathway.

Based on studies of analogous PFECAs undergoing reductive degradation, the primary transformation products would likely result from the cleavage of the ether bond. acs.orgnih.govresearchgate.net This would lead to the formation of a perfluorinated alcohol and a benzoic acid derivative, which would likely undergo further reactions. The perfluoroalcohol intermediate is typically unstable and can spontaneously defluorinate. nih.govacs.org

In thermal degradation scenarios, the transformation of PFECAs has been shown to produce shorter-chain perfluorinated carboxylic acids, such as trifluoroacetic acid (TFA), and other transient organic intermediates. nih.gov The specific products formed from this compound would depend on the exact conditions of the thermal treatment.

Methodologies for Environmental Monitoring and Analysis

The detection of emerging PFAS like this compound in environmental samples requires highly sensitive and specific analytical techniques due to their typically low concentrations.

Extraction and Sample Preparation Techniques

A critical first step in the analysis of fluorinated benzoic acids from environmental matrices is sample extraction and cleanup. Solid-phase extraction (SPE) is a widely used technique for isolating and concentrating PFAS from water samples. waters.comwaters.comchromatographyonline.comlabmanager.comyoutube.com Various SPE sorbents are available, and the choice depends on the specific analytes and the sample matrix. chromatographyonline.com For complex matrices like soil and plant tissues, more rigorous extraction methods, such as those using methanol (B129727) followed by cleanup, may be necessary. youtube.comresearchgate.net

Table 2: Common Solid-Phase Extraction (SPE) Sorbents for PFAS Analysis

| SPE Sorbent Type | Common Application | Reference |

| Weak Anion Exchange (WAX) | Extraction of PFAS, including PFCAs, from water samples. | waters.com |

| Reversed-Phase (e.g., C18, Polystyrene-divinylbenzene) | Used for a broad range of PFAS, but selectivity can be a challenge. | chromatographyonline.com |

| Polymeric Sorbents | Often used for diverse PFAS analyte lists in various water matrices. | chromatographyonline.com |

LC-MS/MS and High-Resolution Mass Spectrometry for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard and most common analytical technique for the quantitative analysis of PFAS, including fluorinated benzoic acids. waters.comresearchgate.netsigmaaldrich.complasticsengineering.org This method offers the high sensitivity and selectivity required to detect these compounds at the parts-per-trillion (ng/L) or even lower levels found in the environment. waters.comwaters.com

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap MS, is increasingly used for the non-targeted screening and identification of unknown PFAS and their transformation products. researchgate.netselectscience.netjimdo.comnih.govresearchgate.netresearchgate.netnih.gov HRMS provides highly accurate mass measurements, which aids in the elucidation of elemental compositions and the identification of novel compounds for which analytical standards may not be available. researchgate.netjimdo.comnih.govresearchgate.netnih.gov The use of advanced analytical techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) offers even greater resolving power for complex environmental samples. researchgate.netjimdo.com

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthetic Routes

The synthesis of organofluorine compounds has traditionally relied on methods that can be hazardous and environmentally taxing. numberanalytics.com A primary future goal is the development of green and sustainable synthetic pathways to 2-(Perfluoroethoxy)benzoic acid and related structures. Research is moving towards catalytic and electrochemical methods that offer higher efficiency, selectivity, and reduced waste. numberanalytics.com

Key areas for sustainable synthesis development include:

Catalyst Innovation: Designing new catalysts (e.g., based on palladium, copper, or nickel) that are more efficient and recyclable for perfluoroalkoxylation reactions. nih.govmdpi.com

Electrochemical Fluorination: Advancing electrochemical methods which can be performed under mild conditions and offer scalability. nih.gov

Flow Chemistry: Utilizing microreactors and flow chemistry to enhance reaction control, improve safety, and increase efficiency. nih.gov

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the intricate mechanisms and kinetics of the reactions used to synthesize this compound is crucial for optimization and control. Advanced spectroscopic techniques that allow for in situ, or real-time, monitoring of reactions are invaluable for this purpose.

Future research will likely involve the application of techniques such as:

In situ Fourier-Transform Infrared (FTIR) Spectroscopy: This can provide real-time data on the concentration of reactants, intermediates, and products throughout a reaction, offering deep mechanistic insights. rsc.orgyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable temperature (VT) 19F NMR, in particular, is a powerful tool for studying the dynamics and structure of fluorinated compounds in solution. acs.org

Mass Spectrometry (MS): Techniques like Fourier transform ion cyclotron resonance (FTICR) mass spectrometry can be used to monitor gas-phase reactions of ions in real-time, which could be adapted to study reaction intermediates. nih.gov

By coupling these techniques with reaction systems, researchers can build detailed kinetic profiles and gain a fundamental understanding of the reaction pathways, leading to more efficient and selective synthetic methods. rsc.org

Table 1: Advanced Spectroscopic Techniques for Reaction Monitoring

| Spectroscopic Technique | Information Gained | Potential Application for this compound Synthesis |

| In situ FTIR | Real-time concentration of reactants, intermediates, products | Monitoring the progress of perfluoroethoxylation reactions to optimize yield and minimize byproducts. |

| 19F NMR | Structural information, dynamic processes, purity | Characterizing the final product and fluorinated intermediates; studying reaction kinetics. |

| In situ MS | Identification of transient intermediates, reaction kinetics | Elucidating complex reaction mechanisms by detecting short-lived species. |

Integration of Machine Learning in Predictive Chemistry for Fluorinated Systems

The vastness of chemical space presents a significant challenge in discovering new molecules and optimizing reactions. youtube.com Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemistry to address this challenge. nih.govresearchgate.net For fluorinated systems like this compound, ML models can be trained to predict a wide range of properties and behaviors.

Future research in this area will focus on:

Property Prediction: Developing ML models to accurately predict the physicochemical properties, reactivity, and even toxicity of novel fluorinated compounds based on their structure. acs.orgchemrxiv.orgresearch.google This can accelerate the screening of potential candidates for various applications.

Reaction Optimization: Using AI to predict reaction outcomes, such as yield and selectivity, under different conditions (e.g., catalyst, solvent, temperature). researchgate.net This can significantly reduce the experimental effort required to optimize synthetic routes.

Automated Synthesis: Integrating ML algorithms with robotic platforms to create autonomous systems that can design, execute, and optimize chemical syntheses with minimal human intervention. sciencedaily.com

Exploration of Novel Non-Biological Applications

While many fluorinated compounds find use in pharmaceuticals and agrochemicals, the unique properties imparted by fluorine also make them highly valuable in materials science and other non-biological fields. numberanalytics.comnumberanalytics.com The presence of the perfluoroethoxy group in this compound suggests potential for a range of advanced applications.

Unexplored avenues for this compound and its derivatives could include:

Advanced Polymers: Fluoropolymers are known for their high thermal stability and chemical resistance. numberanalytics.com Derivatives of this compound could serve as monomers for creating new high-performance polymers with tailored properties.

Liquid Crystals: Fluorinated aromatic compounds are utilized in liquid crystal displays. researchgate.net The specific electronic and steric properties of this compound could be exploited in the design of new liquid crystal materials.

Organic Electronics: Fluorination can lower the energy levels of molecular orbitals, making fluorinated aromatics useful in organic light-emitting diodes (OLEDs) and as electron-accepting organic semiconductors. numberanalytics.comresearchgate.net

Specialty Lubricants and Coatings: The oleophobic (oil-repelling) nature of fluorinated chains can be harnessed to create highly durable and low-friction surfaces. numberanalytics.com

Table 2: Potential Non-Biological Applications for this compound Derivatives

| Application Area | Rationale for Use |

| High-Performance Polymers | Incorporation of the perfluoroethoxy group can enhance thermal stability, chemical resistance, and hydrophobicity. |

| Liquid Crystals | The polarity and shape of the molecule can influence liquid crystalline phase behavior. |

| Organic Semiconductors | The electron-withdrawing nature of the perfluoroethoxy group can tune electronic properties for use in devices like OLEDs. |

| Functional Coatings | Can be used to create surfaces with low surface energy, leading to water and oil repellency. |

Comprehensive Studies on Long-Term Environmental Behavior and Pathways of Related Perfluoroethoxy Compounds

The strong carbon-fluorine bond makes many organofluorine compounds highly persistent in the environment. numberanalytics.commdpi.com Per- and polyfluoroalkyl substances (PFAS) are a well-known class of "forever chemicals" that can accumulate in the environment and biota. numberanalytics.comnih.gov Given that this compound contains a perfluoroethoxy group, it is crucial to understand its long-term environmental fate and that of related compounds.

Future research must address several key questions:

Persistence and Degradation: Determining the rate and pathways of degradation for perfluoroethoxy compounds under various environmental conditions (e.g., microbial, photochemical). While highly resistant, some PFAS can undergo transformation. nih.govencyclopedia.pubturi.orgresearchgate.net Understanding if and how the ether linkage in perfluoroethoxy compounds breaks down is critical.

Transport and Mobility: Investigating how these compounds move through soil, water, and air. numberanalytics.comclu-in.org The carboxylic acid group on this compound will significantly influence its solubility and partitioning behavior compared to other PFAS.

Bioaccumulation Potential: Assessing the extent to which these compounds accumulate in living organisms. The balance of the hydrophobic fluorinated tail and the hydrophilic carboxylic acid head will dictate this behavior. clu-in.org

Comprehensive studies are needed to build a complete picture of the environmental lifecycle of perfluoroethoxy-containing molecules, from their release to their ultimate fate, ensuring that their development and application can be managed sustainably. nih.govpnas.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(Perfluoroethoxy)benzoic acid with high purity?

- Methodology : Utilize fluorinated coupling agents (e.g., perfluoroalkyl iodides) under anhydrous conditions. Reaction progress can be monitored via NMR to track perfluoroethoxy group incorporation. Purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) enhances purity .

- Key Considerations : Optimize stoichiometry to minimize side products like unsubstituted benzoic acid derivatives. Hazard assessments for perfluoroalkyl reagents are critical due to their persistence and toxicity .

Q. How can crystallographic techniques resolve structural ambiguities in this compound?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. The perfluoroethoxy group’s electron density can be challenging; high-resolution data (≤ 0.8 Å) and anisotropic displacement parameters improve accuracy .

- Validation : Use ORTEP-III for visualizing thermal ellipsoids and hydrogen-bonding networks, particularly between the carboxylic acid group and adjacent fluorinated moieties .

Q. What spectroscopic methods are most effective for characterizing this compound?

- FT-IR : Identify the carboxylic acid O–H stretch (~2500–3000 cm) and C=O stretch (~1680 cm). The C–F vibrations in the perfluoroethoxy group appear at 1100–1300 cm.

- LC-MS/MS : Use negative-ion mode with a C18 column for separation. Monitor fragmentation patterns (e.g., m/z loss of CO from the benzoic acid group) .

Advanced Research Questions

Q. How do environmental factors influence the degradation pathways of this compound?

- Methodology : Conduct photolysis studies under simulated sunlight (λ = 290–400 nm) with HPLC-UV detection. Compare degradation rates in freshwater vs. saline matrices to assess halide ion effects .

- Data Interpretation : Quantify persistent intermediates (e.g., perfluoroalkyl acids) using high-resolution mass spectrometry (HRMS). Structural analogs like 6:2 Cl-PFESA show similar resistance to biotic degradation .

Q. What computational models predict the compound’s interaction with biological targets?

- Approach : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to cyclooxygenase (COX) enzymes. The perfluoroethoxy group’s hydrophobicity may enhance membrane permeability but reduce solubility .

- Validation : Compare in vitro IC values for COX inhibition with computational binding energies. Adjust force fields to account for fluorine’s electronegativity .

Q. How can advanced NMR techniques elucidate dynamic behavior in solution?

- Methodology : Use - HOESY to study spatial proximity between the perfluoroethoxy group and aromatic protons. Variable-temperature NMR (VT-NMR) reveals conformational flexibility in polar solvents .

- Challenges : Signal broadening due to quadrupolar relaxation of fluorine nuclei may require higher magnetic fields (≥ 600 MHz) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Resolution : Re-evaluate solubility in buffered aqueous solutions (pH 2–10) to account for ionization of the carboxylic acid group. Conflicting data may arise from differences in particle size or crystallinity .

- Standardization : Adopt OECD 105 guidelines for shake-flask methods with LC-MS quantification to ensure reproducibility .

Tables for Key Analytical Parameters

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.